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Introduction
In the landscape of pharmaceutical research and drug development, the precise structural

elucidation of novel chemical entities is a cornerstone of progress. 4-Methyl-2-octyn-4-ol, a
tertiary alkynol, presents a unique combination of functional groups—a hydroxyl group and a

carbon-carbon triple bond—that offer potential for diverse chemical transformations. A thorough

understanding of its spectroscopic properties is paramount for its identification, purity

assessment, and the characterization of its reaction products. This technical guide provides an

in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 4-Methyl-2-octyn-4-ol, offering field-proven insights into the

interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview
4-Methyl-2-octyn-4-ol possesses a chiral center at the carbon bearing the hydroxyl group

(C4). This structural feature, along with the rigidity of the alkyne moiety, dictates the magnetic

and vibrational environments of its constituent atoms, giving rise to a distinct spectroscopic

fingerprint. The following sections will dissect the predicted spectra, explaining the causality
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behind the expected chemical shifts, coupling constants, absorption frequencies, and

fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a

molecule. For 4-Methyl-2-octyn-4-ol, we anticipate a spectrum revealing seven distinct proton

signals, each with a characteristic chemical shift, integration, and multiplicity.

Expected ¹H NMR Data:

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (CH₃) ~1.8-2.0 Singlet 3H

H-5 (CH₂) ~1.5-1.7 Multiplet 2H

H-6 (CH₂) ~1.3-1.5 Multiplet 2H

H-7 (CH₂) ~1.2-1.4 Multiplet 2H

H-8 (CH₃) ~0.9 Triplet 3H

4-CH₃ ~1.5 Singlet 3H

4-OH Variable Singlet (broad) 1H

Interpretation and Rationale:

Alkyne Methyl (H-1): The protons of the methyl group attached to the alkyne (C-1) are

expected to resonate as a singlet in the range of 1.8-2.0 ppm. The deshielding effect of the

sp-hybridized carbons of the alkyne shifts this signal downfield compared to a typical alkyl

methyl group.[1]

Butyl Chain (H-5, H-6, H-7, H-8): The protons on the butyl chain will exhibit complex splitting

patterns due to coupling with adjacent methylene groups. The terminal methyl group (H-8) is

anticipated to appear as a triplet around 0.9 ppm due to coupling with the H-7 methylene
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protons. The methylene groups (H-5, H-6, H-7) will appear as overlapping multiplets in the

upfield region of the spectrum.

Tertiary Methyl (4-CH₃): The methyl group attached to the chiral center (C-4) will appear as a

singlet around 1.5 ppm. Its proximity to the electronegative oxygen atom causes a downfield

shift.

Hydroxyl Proton (4-OH): The chemical shift of the hydroxyl proton is highly variable and

depends on factors such as solvent, concentration, and temperature. It typically appears as

a broad singlet and may not show coupling to other protons due to rapid exchange.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of the

molecule. We predict nine distinct signals in the broadband proton-decoupled ¹³C NMR

spectrum of 4-Methyl-2-octyn-4-ol, corresponding to the nine carbon atoms in unique

chemical environments.

Expected ¹³C NMR Data:

Carbon Assignment Chemical Shift (δ, ppm)

C-1 (CH₃) ~3-5

C-2 (C≡) ~80-90

C-3 (≡C) ~85-95

C-4 (C-OH) ~65-75

C-5 (CH₂) ~40-50

C-6 (CH₂) ~25-35

C-7 (CH₂) ~20-30

C-8 (CH₃) ~14

4-CH₃ ~28-35
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Interpretation and Rationale:

Alkyne Carbons (C-2, C-3): The sp-hybridized carbons of the alkyne typically resonate in the

range of 70-100 ppm.[2][3] The specific shifts of C-2 and C-3 will be influenced by the

neighboring substituents.

Carbinol Carbon (C-4): The carbon atom bonded to the hydroxyl group (C-4) is expected to

appear in the range of 65-75 ppm. The electronegative oxygen atom causes a significant

downfield shift.[3]

Alkyl Carbons: The remaining sp³-hybridized carbons of the butyl chain and the methyl group

at C-4 will appear in the upfield region of the spectrum, with the terminal methyl carbon (C-8)

being the most shielded at around 14 ppm.[2][3]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 4-
Methyl-2-octyn-4-ol will be characterized by distinct absorption bands corresponding to the O-

H, C-H, and C≡C bonds.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200-3600 Strong, Broad

C-H stretch (sp³) 2850-3000 Medium-Strong

C≡C stretch (internal alkyne) 2100-2260 Weak to Medium

C-O stretch (tertiary alcohol) 1100-1200 Medium

Interpretation and Rationale:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the

hallmark of the hydroxyl group's O-H stretching vibration.[4][5][6] The broadness is a result of

intermolecular hydrogen bonding.
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C-H Stretch: The absorptions in the 2850-3000 cm⁻¹ range are due to the stretching

vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.[7][8]

C≡C Stretch: A weak to medium intensity absorption is expected in the 2100-2260 cm⁻¹

region, characteristic of the carbon-carbon triple bond stretch in an internal alkyne.[1][7][9]

Symmetrically substituted alkynes may show a very weak or absent C≡C stretch.

C-O Stretch: The stretching vibration of the C-O bond in the tertiary alcohol will likely appear

in the 1100-1200 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural elucidation. For 4-Methyl-2-octyn-4-ol (Molecular Weight:

140.22 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion

peak (M⁺) and several characteristic fragment ions.

Predicted Fragmentation Pathways:

The fragmentation of 4-Methyl-2-octyn-4-ol will likely be initiated by the ionization of the lone

pair electrons on the oxygen atom, followed by cleavage of adjacent bonds.

[C₉H₁₆O]⁺˙
m/z = 140

[M - CH₃]⁺
m/z = 125

α-cleavage

[M - C₄H₉]⁺
m/z = 83

α-cleavage

[C₄H₉]⁺
m/z = 57

α-cleavage

Click to download full resolution via product page

Key Fragmentation Pathways in Mass Spectrometry
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Interpretation and Rationale:

Molecular Ion (M⁺): A peak at m/z = 140 corresponding to the molecular ion is expected,

although it may be weak due to the facile fragmentation of the tertiary alcohol.

α-Cleavage: The most prominent fragmentation pathway for tertiary alcohols is α-cleavage,

the breaking of a bond to the carbon bearing the hydroxyl group.

Loss of a Methyl Group: Cleavage of the C4-CH₃ bond will result in a fragment ion at m/z

= 125.

Loss of a Butyl Group: Cleavage of the C4-C5 bond will lead to the formation of a

resonance-stabilized oxonium ion at m/z = 83, which is expected to be a major peak. The

corresponding butyl radical will not be observed, but the butyl cation at m/z = 57 may be

present.

Dehydration: Loss of a water molecule (M - 18) is a common fragmentation pathway for

alcohols, which would result in a peak at m/z = 122.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl-2-octyn-4-ol in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum on the

same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
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Reflectance (ATR) accessory can be used.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Dissolve in
Deuterated Solvent

NMR Spectrometer

Prepare Thin Film
or use ATR

IR Spectrometer

Dilute Solution

Mass Spectrometer

Chemical Shifts
Coupling Constants Absorption Bands Fragmentation Pattern

Click to download full resolution via product page

General Workflow for Spectroscopic Analysis

Conclusion
The comprehensive spectroscopic analysis of 4-Methyl-2-octyn-4-ol, as detailed in this guide,

provides a robust framework for its unambiguous identification and characterization. The
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predicted NMR, IR, and MS data, grounded in fundamental principles and supported by

established spectral correlations, offer a reliable reference for researchers in organic synthesis

and medicinal chemistry. By understanding the interplay between molecular structure and

spectroscopic output, scientists can confidently advance their research and development

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-4-octanol
https://www.benchchem.com/product/b1295491?utm_src=pdf-custom-synthesis#bc-rfq
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Alkynes/Properties_of_Alkynes/Spectroscopy_of_the_Alkynes
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.04%3A_Interpretting_IR_Spectra
https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/
https://www.chemistrysteps.com/interpreting-ir-spectra/
https://www.dummies.com/article/academics-the-arts/science/chemistry/how-to-identify-carbonyls-alkenes-alkynes-and-aromatics-in-the-ir-spectrum-146413/
https://www.dummies.com/article/academics-the-arts/science/chemistry/how-to-identify-carbonyls-alkenes-alkynes-and-aromatics-in-the-ir-spectrum-146413/
https://m.youtube.com/watch?v=1ZECxVwZbRI
https://www.youtube.com/watch?v=lKEhTbS5qy4
https://www.benchchem.com/product/b1295491/docs#a-spectroscopic-investigation-of-4-methyl-2-octyn-4-ol-a-technical-guide
https://www.benchchem.com/product/b1295491/docs#a-spectroscopic-investigation-of-4-methyl-2-octyn-4-ol-a-technical-guide
https://www.benchchem.com/product/b1295491/docs#a-spectroscopic-investigation-of-4-methyl-2-octyn-4-ol-a-technical-guide
https://www.benchchem.com/product/b1295491/docs#a-spectroscopic-investigation-of-4-methyl-2-octyn-4-ol-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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